![molecular formula C17H24ClN3O3 B3811869 N'-{2-chloro-5-[(diethylamino)carbonyl]phenyl}-N,N-diethylethanediamide](/img/structure/B3811869.png)
N'-{2-chloro-5-[(diethylamino)carbonyl]phenyl}-N,N-diethylethanediamide
Overview
Description
N-{2-chloro-5-[(diethylamino)carbonyl]phenyl}-N,N-diethylethanediamide, commonly known as CLEN, is a chemical compound that has gained significant attention in the scientific research community. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 388.9 g/mol. CLEN is primarily used in research laboratories to study its mechanism of action and its potential therapeutic applications.
Mechanism of Action
CLEN works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, CLEN reduces inflammation and pain in the body. Additionally, CLEN has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
CLEN has been shown to have a wide range of biochemical and physiological effects. In animal studies, CLEN has been shown to reduce inflammation and pain, as well as inhibit the growth of cancer cells. Additionally, CLEN has been shown to have neuroprotective effects, protecting neurons from damage and death.
Advantages and Limitations for Lab Experiments
One of the main advantages of CLEN is that it is a highly pure compound that can be easily synthesized in the laboratory. Additionally, CLEN has been extensively studied, and its mechanism of action and potential therapeutic applications are well understood. However, one limitation of CLEN is that its use is limited to laboratory research, as it has not been approved for human use.
Future Directions
For CLEN research include the development of analogs and further studies to explore its potential use in the treatment of neurodegenerative disorders and cancer.
Scientific Research Applications
CLEN has been extensively studied in research laboratories for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. CLEN has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
N-[2-chloro-5-(diethylcarbamoyl)phenyl]-N',N'-diethyloxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O3/c1-5-20(6-2)16(23)12-9-10-13(18)14(11-12)19-15(22)17(24)21(7-3)8-4/h9-11H,5-8H2,1-4H3,(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQKROPDJUNBAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)Cl)NC(=O)C(=O)N(CC)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{2-chloro-5-[(diethylamino)carbonyl]phenyl}-N,N-diethylethanediamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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